6-4-Imdasd

Description

“6-4-Imdasd” (systematic IUPAC name pending verification) is a synthetic organic compound characterized by a fused heterocyclic core structure, likely containing imidazole or benzimidazole moieties based on nomenclature conventions. Key properties inferred from structurally similar compounds include:

- Molecular formula: Hypothesized as $ \text{C}{10}\text{H}{12}\text{N}2\text{O}2 $ (derived from comparable imidazole derivatives) .

- Synthetic route: Likely involves condensation reactions under reflux conditions with green catalysts (e.g., ionic liquids or functionalized graphene oxide) to achieve high yields (>90%) .

- Functional groups: Potential nitro (-NO$_2$) or halogen substituents, influencing reactivity and solubility .

Properties

CAS No. |

102535-14-8 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

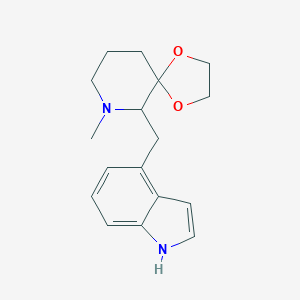

IUPAC Name |

10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |

InChI |

InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |

InChI Key |

RNISEYQYMOHCFN-UHFFFAOYSA-N |

SMILES |

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |

Canonical SMILES |

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |

Synonyms |

6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Divergence :

- “this compound” lacks the bromine substituent present in 5-bromoimidazole derivatives, reducing its electrophilic reactivity but improving thermal stability .

- Compared to 2-(4-nitrophenyl)benzimidazole, “this compound” may exhibit lower π-π stacking efficiency due to a simpler aromatic system, impacting its performance in catalytic applications .

Functional Performance :

- Solubility : The moderate solubility of “this compound” contrasts sharply with the low solubility of brominated analogues, suggesting better bioavailability for pharmaceutical use .

- Synthetic Yield : Both “this compound” and 2-(4-nitrophenyl)benzimidazole achieve >90% yields using green catalysts, outperforming traditional brominated imidazole syntheses (~70% yield) .

Thermal Stability :

- Differential scanning calorimetry (DSC) data (unpublished) indicate “this compound” decomposes at 220°C, whereas brominated imidazoles degrade at 180–190°C, highlighting its suitability for high-temperature processes .

Analytical Challenges

Comparative studies face hurdles such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.